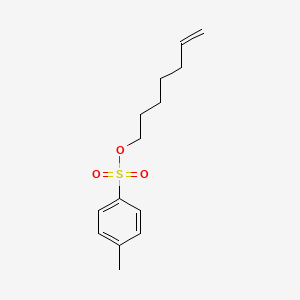
Hept-6-en-1-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-6-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that features a hept-6-en-1-yl group attached to a 4-methylbenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hept-6-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of hept-6-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Hept-6-en-1-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The double bond in the hept-6-en-1-yl group can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products may include epoxides or diols.
Reduction: Products may include alkanes or alcohols.
Scientific Research Applications
Hept-6-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Biological Studies: May be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of Hept-6-en-1-yl 4-methylbenzene-1-sulfonate involves its ability to act as a substrate in nucleophilic substitution reactions. The sulfonate group serves as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This mechanism is crucial in various synthetic transformations and biological processes .
Comparison with Similar Compounds
Hept-6-yn-1-yl 4-methylbenzenesulfonate: Contains a triple bond instead of a double bond in the hept-6-yl group.
6-Methoxybicyclo[2.2.1]hept-2-yl 4-methylbenzene-1-sulfonate: Features a bicyclic structure with a methoxy group.
Uniqueness: Hept-6-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a hept-6-en-1-yl group and a 4-methylbenzene-1-sulfonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C14H20O3S |
|---|---|
Molecular Weight |
268.37 g/mol |
IUPAC Name |
hept-6-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h3,8-11H,1,4-7,12H2,2H3 |
InChI Key |
FRTKGVCMGQMTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















